molecular formula C13H14F3N3O3 B2813172 2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate CAS No. 2097890-52-1

2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate

Cat. No.: B2813172
CAS No.: 2097890-52-1
M. Wt: 317.268
InChI Key: CLEXQVKPIUCOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound contains a trifluoroethyl group, a pyrrolidinone ring, and a pyridine moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction with the pyrrolidinone intermediate.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction, often using trifluoroethyl iodide or a similar reagent.

    Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage through a reaction with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: Utilizes continuous flow reactors to streamline the synthesis process, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like trifluoroethyl iodide and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy. The pyrrolidinone and pyridine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate: Known for its unique combination of trifluoroethyl, pyrrolidinone, and pyridine groups.

    This compound: Similar in structure but may differ in the specific substituents or functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3/c14-13(15,16)8-22-12(21)18-6-9-4-10(7-17-5-9)19-3-1-2-11(19)20/h4-5,7H,1-3,6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEXQVKPIUCOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.